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Compound Name: Hydroxy Cobicistat
CAS No.: 1051463-40-1
Cat. No.: B600879
. J

Executive Summary & Scientific Rationale

In the development of HIV protease inhibitors and pharmacoenhancers like Cobicistat (GS-
9350), the identification of oxidative metabolites is a critical regulatory requirement. The
primary oxidative metabolite/impurity, Hydroxy-Cobicistat, arises from the oxidation of the
isopropy! group on the thiazole ring to a tertiary alcohol (2-hydroxypropan-2-yl).

While degradation studies can generate this species, they yield complex mixtures unsuitable
for use as a quantitative Reference Standard (RS). This Application Note details a de novo
convergent synthesis protocol. By introducing the hydroxyl moiety at the building-block stage
(via a modified Hantzsch thiazole synthesis), we ensure structural definitive purity (>98%)
required for GMP release testing and DMPK calibration.

Key Chemical Challenge

The standard Cobicistat synthesis utilizes a 2-isopropylthiazole intermediate. The hydroxy-
analog requires the synthesis of a 2-(2-hydroxypropan-2-yl)thiazole core. Direct oxidation of
Cobicistat is non-selective; therefore, this protocol utilizes a "pre-oxidized" fragment approach
to guarantee regioselectivity.

Retrosynthetic Analysis
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To maintain stereochemical integrity of the peptide backbone, we disconnect the molecule at
the urea linkage. This divides the target into two key precursors:

e Fragment A (Backbone): The protected diamino-diol core derived from L-Phenylalanine.
+ Fragment B (Modified Head): The hydroxylated thiazole amine side chain.
Strategic Advantage: This modular approach allows the use of the validated commercial

backbone (Fragment A) while focusing synthetic effort solely on the modified Fragment B.

Hydroxy-Cobicistat

(CAS 1051463-40-1)

Urea Disconnection

l

Fragment A: Backbone
(2R,5R)-diamino-diol derivative

Fragment B: Hydroxy-Thiazole

N-methyl-1-(2-(2-hydroxypropan-2-yl)
thiazol-4-yl)methanamine

|
Hantzsch Synthesis
|

Starting Material:

2-Hydroxyisobutyramide
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Figure 1: Retrosynthetic strategy isolating the hydroxylated thiazole fragment to ensure
regiochemical purity.

Detailed Synthesis Protocols

Phase 1: Synthesis of the Hydroxy-Thiazole Fragment
(Frag-B)
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Objective: Synthesize N-methyl-1-(2-(2-hydroxypropan-2-yl)thiazol-4-yl)methanamine.
Rationale: The tertiary alcohol is introduced immediately using 2-hydroxyisobutyramide,
avoiding late-stage non-selective C-H oxidation.

Step 1.1: Thionation of 2-Hydroxyisobutyramide

» Reagents: 2-Hydroxyisobutyramide, Lawesson’s Reagent, THF.
¢ Mechanism: Conversion of amide to thioamide to enable thiazole ring closure.

e Protocol:

[¢]

Dissolve 2-hydroxyisobutyramide (10.0 g, 97 mmol) in anhydrous THF (150 mL).

o

Add Lawesson’s Reagent (0.55 eq) portion-wise at 0°C.

Reflux for 3 hours under N2. Monitor by TLC (formation of yellow spot).

o

[¢]

Workup: Cool, concentrate, and purify via flash chromatography (SiO2, Hex/EtOAc) to
yield 2-hydroxyisobutyrothioamide.

Step 1.2: Hantzsch Thiazole Cyclization

» Reagents: Ethyl bromopyruvate, Ethanol.

e Protocol:

o

Dissolve the thioamide (from Step 1.1) in Ethanol (100 mL).

[¢]

Add Ethyl bromopyruvate (1.05 eq) dropwise.

[e]

Heat to reflux for 4 hours. The cyclization forms the thiazole ring with the ethyl ester
handle.

Isolation: Evaporate solvent. Neutralize with sat. NaHCO3. Extract with DCM.

[¢]

o

Product: Ethyl 2-(2-hydroxypropan-2-yl)thiazole-4-carboxylate.

Step 1.3: Transformation to Secondary Amine
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e Route: Ester

Alcohol
Mesylate
N-Methylamine.

e Protocol:
o Reduction: Treat the ester with NaBH4 (3 eq) in MeOH/CacClI2 to yield the primary alcohol.

o Activation: React the alcohol with MsClI (1.1 eq) and TEA in DCM at 0°C to form the
mesylate.

o Amination: Treat the crude mesylate with excess Methylamine (33% in EtOH) in a sealed
tube at 60°C for 6 hours.

o Purification: Acid/Base extraction to isolate the specific amine: N-methyl-1-(2-(2-
hydroxypropan-2-yl)thiazol-4-yl)methanamine.

Phase 2: Coupling and Final Assembly

Objective: Couple Fragment B with the Cobicistat Backbone (Fragment A) via a Urea linkage.

Step 2.1: Urea Linkage Formation
e Reagents: CDI (1,1'-Carbonyldiimidazole), DIPEA, DCM.

¢ Mechanism: Activation of the secondary amine on Fragment B followed by nucleophilic

attack by Fragment A.
e Protocol:
o Dissolve Fragment B (Hydroxylated Thiazole Amine, 1.0 eq) in dry DCM.

o Add CDI (1.1 eq) and DIPEA (2.0 eq). Stir at RT for 2 hours to form the acyl-imidazole

intermediate.

o Add Fragment A (Cobicistat Backbone*, 0.95 eq).
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= Note: Fragment Ais (2R,5R)-5-amino-1,6-diphenylhexan-2-yl (thiazol-5-ylmethyl)
carbonate derivative.[1]

o Stir at RT for 12—-16 hours.
o Quench: Add 10% Citric Acid solution.

o Purification: Flash chromatography (DCM/MeOH gradient).

Analytical Validation (QC)

The following data confirms the identity of the synthesized Reference Standard.

L Diagnostic Feature for
Test Acceptance Criteria o
Hydroxy-Cobicistat

Retention time shift vs.
HPLC Purity > 98.0% (Area %) Cobicistat (Elutes earlier due
to polarity of OH).

Mass shift of +16 Da vs.

HRMS (ESI+) [M+H]+=792.3 £ 5 ppm o
Cobicistat (776.3).

Isopropyl Methyls: The doublet

(d) seen in Cobicistat collapses

to a singlet (s) at ~1.5 ppm due
1H NMR Conforms to Structure )

to the loss of the methine

proton and formation of the

tertiary alcohol.

Appearance of a quaternary
13C NMR Conforms to Structure carbon signal at ~70-75 ppm
(C-OH).

Workflow Visualization
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Phase 1: Hydroxy-Thiazole Synthesis

Ethyl Bromopyruvate

H: h;

Phase2: Convergent Coupling

Cobicistat Couplin; - Hydroxy-Cobicistat Prep-HPLC QC Release
Backbone (Frag A) | CDI Activation > (Crude) [ (NMRIMS)
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Figure 2: Step-by-step reaction workflow from starting materials to validated reference
standard.

Storage and Stability

e Physical State: White to off-white amorphous solid.
o Hygroscopicity: Moderately hygroscopic due to the tertiary alcohol and carbamate moieties.

o Storage: -20°C under Argon/Nitrogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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